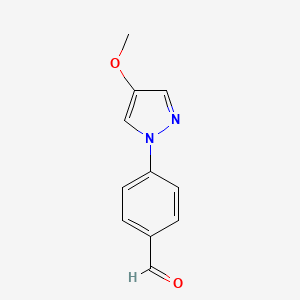

4-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

4-(4-methoxypyrazol-1-yl)benzaldehyde |

InChI |

InChI=1S/C11H10N2O2/c1-15-11-6-12-13(7-11)10-4-2-9(8-14)3-5-10/h2-8H,1H3 |

InChI Key |

VLWXESFQNZNGFY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN(N=C1)C2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Methoxy 1h Pyrazol 1 Yl Benzaldehyde and Analogues

Classical Approaches to Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is a well-established area of heterocyclic chemistry, with several classical methods remaining the cornerstone of pyrazole synthesis. These approaches typically involve the construction of the five-membered ring from acyclic precursors.

Condensation Reactions with Hydrazine (B178648) Derivatives

The most traditional and widely employed method for pyrazole synthesis is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govmdpi.com This reaction, often referred to as the Knorr pyrazole synthesis, is a versatile and straightforward approach to a wide range of substituted pyrazoles. mdpi.comnih.gov The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to afford the aromatic pyrazole ring.

The choice of hydrazine and dicarbonyl compound dictates the substitution pattern of the resulting pyrazole. For the synthesis of analogues of 4-(4-methoxy-1H-pyrazol-1-yl)benzaldehyde, a substituted phenylhydrazine (B124118) would be reacted with a suitable 1,3-dicarbonyl compound. A key challenge in this method can be the control of regioselectivity when using unsymmetrical 1,3-dicarbonyls, which can lead to the formation of two isomeric products. mdpi.com To overcome this, various strategies have been developed, including the use of β-enaminones or vinyl ketones with a leaving group, which can direct the cyclization to a single regioisomer. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| Phenylhydrazine | Ethyl acetoacetate | Nano-ZnO, green protocol | 1,3,5-substituted pyrazole | nih.gov |

| Hydrazines/Hydrazides | 1,3-Diketones | Amberlyst-70, aqueous | Polysubstituted pyrazoles | mdpi.com |

| Arylhydrazine | 1,3-Diketones | Aprotic dipolar solvents | 1,3-disubstituted 1-arylpyrazoles | nih.gov |

1,3-Dipolar Cycloaddition Strategies

The 1,3-dipolar cycloaddition reaction is another powerful and fundamental method for the synthesis of pyrazole rings. rsc.org This approach involves the reaction of a 1,3-dipole, typically a diazo compound, with a dipolarophile containing a carbon-carbon double or triple bond. acs.org The concerted [3+2] cycloaddition of a diazo compound with an alkyne directly yields a pyrazole. rsc.org

A significant advantage of this method is the ability to construct the pyrazole ring with a high degree of control over the substitution pattern. For instance, the reaction of a monosubstituted alkyne with a diazo compound often proceeds with good regioselectivity. acs.org A convenient one-pot procedure for the preparation of 3,5-disubstituted pyrazoles involves the in-situ generation of diazo compounds from aldehydes, which then react with terminal alkynes. acs.org This strategy avoids the need to handle potentially unstable diazo compounds.

| 1,3-Dipole Source | Dipolarophile | Conditions | Product Type | Reference |

| Diazo compounds (from aldehydes) | Terminal alkynes | One-pot procedure | 3,5-disubstituted pyrazoles | acs.org |

| N-tosylhydrazones (in situ diazo) | Unactivated bromovinyl acetals | Regioselective | 3,5-disubstituted pyrazoles | organic-chemistry.org |

| Nitrile imines | Ninhydrin-derived carbonates | High yields | 1,3,5-trisubstituted pyrazoles | rsc.org |

Cyclocondensation of Hydrazine with Carbonyl Systems

Expanding on the classical Knorr synthesis, the cyclocondensation of hydrazines can be applied to a broader range of carbonyl systems beyond simple 1,3-diketones. These include α,β-unsaturated ketones and acetylenic ketones. nih.gov

When α,β-unsaturated ketones react with hydrazines, the initial product is typically a pyrazoline, which can then be oxidized to the corresponding pyrazole. mdpi.com The use of α,β-unsaturated ketones bearing a leaving group at the β-position can lead directly to the pyrazole through an addition-elimination mechanism.

Acetylenic ketones are also valuable precursors for pyrazole synthesis. Their reaction with hydrazine derivatives can, however, lead to mixtures of regioisomers, a challenge that needs to be addressed through careful selection of substrates and reaction conditions. mdpi.com

| Hydrazine Derivative | Carbonyl System | Key Feature | Product | Reference |

| Arylhydrazine | α,β-Unsaturated Ketone | In situ oxidation | 1,3,5-trisubstituted pyrazole | nih.gov |

| Hydrazine Hydrate (B1144303) | Diacetylene Ketones | Regioselective | Single regioisomer pyrazole | nih.gov |

| Phenylhydrazine | Acetylenic Ketones | Potential for regioisomeric mixtures | Isomeric pyrazoles | mdpi.com |

Transformations from Isoxazoles and Oxadiazoles

While less common than the previously described methods, the transformation of other five-membered heterocyclic rings, such as isoxazoles and oxadiazoles, into pyrazoles represents an alternative synthetic strategy. These rearrangements often require specific reaction conditions to induce ring-opening and subsequent recyclization. For instance, the reaction of certain isoxazole (B147169) derivatives with hydrazine can lead to the formation of pyrazoles. Similarly, 1,3,4-oxadiazoles can be converted into pyrazoles under specific conditions, often involving nucleophilic attack by hydrazine followed by ring transformation. These methods can be particularly useful for accessing pyrazole derivatives with substitution patterns that are difficult to achieve through more conventional routes. nih.gov

Targeted Synthesis of Aryl-Substituted Pyrazoles

While classical methods can be used to introduce aryl substituents, modern catalytic approaches offer greater efficiency, scope, and control for the synthesis of aryl-substituted pyrazoles like this compound.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds and have been successfully applied to the arylation of pyrazoles. These methods allow for the direct formation of carbon-carbon or carbon-nitrogen bonds between a pyrazole ring and an aryl group.

One prominent approach is the direct C-H arylation of the pyrazole core. This strategy involves the coupling of a pyrazole with an aryl halide in the presence of a palladium catalyst. A significant challenge in the direct arylation of pyrazoles is controlling the regioselectivity, as the pyrazole ring has multiple C-H bonds available for activation. However, by using appropriately substituted pyrazoles or directing groups, selective arylation at a specific position can be achieved. For example, the use of a temporary protecting group at the C5 position of a pyrazole can allow for the selective C4 arylation. acs.orgscilit.com

Another powerful method is the palladium-catalyzed N-arylation of pyrazoles, a type of Buchwald-Hartwig amination. This reaction is particularly relevant for the synthesis of 1-arylpyrazoles, such as the target compound. It involves the coupling of a pyrazole with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org This method generally provides high yields and tolerates a wide range of functional groups on both the pyrazole and the aryl partner. organic-chemistry.org

| Coupling Partners | Catalyst System | Reaction Type | Product | Reference |

| Pyrazole & Aryl Triflates | Pd-catalyst, tBuBrettPhos ligand | C-N Coupling | N-Arylpyrazoles | organic-chemistry.org |

| 5-Chloropyrazoles & Aryl Bromides | Pd(OAc)2 | C-H Arylation | 4-Aryl Pyrazoles | acs.org |

| Pyrazole derivatives & Aryl Halides | Palladium catalyst | Direct Arylation | Aryl-substituted pyrazoles | researchgate.net |

Copper-Catalyzed Oxidative Cyclization Methods

Copper-catalyzed reactions are pivotal in the synthesis of pyrazole derivatives, often proceeding through oxidative cyclization pathways. These methods typically involve the use of copper salts as catalysts to promote the formation of the pyrazole ring from acyclic precursors. One common approach is the aerobic oxidative cyclization of β,γ-unsaturated hydrazones. In this type of reaction, a copper(I) salt, in the presence of an oxygen atmosphere, can catalyze the cyclization of the hydrazone to form the pyrazole ring. The reaction mechanism is believed to involve the formation of a hydrazonyl radical, which then undergoes cyclization. While specific examples for the direct synthesis of 4-methoxy-1H-pyrazoles via this method are not extensively detailed in readily available literature, the general applicability of this method to a wide range of substituted hydrazones suggests its potential for synthesizing the desired 4-methoxy-substituted pyrazole core.

Key features of copper-catalyzed oxidative cyclization include:

Mild Reaction Conditions: These reactions can often be carried out at or near room temperature.

Use of Air or Oxygen: The use of molecular oxygen as the oxidant makes this a greener synthetic alternative.

Good Functional Group Tolerance: A variety of functional groups on the starting materials are often well-tolerated.

| Catalyst System | Oxidant | Substrate | Product Scope | Typical Yields |

| Cu(I) salts (e.g., CuI, CuOTf) | O₂ (Air) | β,γ-Unsaturated hydrazones | Substituted pyrazoles | Moderate to high |

Iron-Catalyzed Regioselective Synthesis

Iron catalysis has emerged as a cost-effective and environmentally benign alternative for the synthesis of pyrazoles. Iron-catalyzed methods often exhibit high regioselectivity in the formation of substituted pyrazoles. A notable example is the iron-catalyzed regioselective cyclization of hydrazones with 1,2-diols. In this process, an iron salt, such as ferric nitrate, catalyzes the reaction, which can proceed under ligand-free conditions. This method allows for the selective synthesis of 1,3- and 1,3,5-substituted pyrazoles. The application of this methodology to precursors bearing a methoxy (B1213986) group could provide a direct route to the 4-methoxy-1H-pyrazole scaffold.

The advantages of iron-catalyzed synthesis include:

Abundant and Inexpensive Catalyst: Iron is a highly abundant and low-cost metal.

High Regioselectivity: The reactions often proceed with excellent control over the position of substituents on the pyrazole ring.

Environmentally Friendly: The use of a non-toxic and readily available metal contributes to the green credentials of the synthesis.

| Catalyst | Co-reactant | Reaction Conditions | Product | Regioselectivity |

| Ferric nitrate | 1,2-diols | Ligand-free, neat | 1,3- and 1,3,5-substituted pyrazoles | High |

Ruthenium-Catalyzed Hydrogen Transfer Reactions

Ruthenium-catalyzed reactions, particularly those involving hydrogen transfer, offer another sophisticated route for pyrazole synthesis. These reactions can utilize readily available starting materials like 1,3-diols and hydrazines to produce pyrazoles. The ruthenium catalyst facilitates a hydrogen transfer process, leading to the formation of the pyrazole ring. This methodology has been shown to be effective for the synthesis of various substituted pyrazoles. Ruthenium complexes, often in combination with specific ligands, are employed to achieve high efficiency and selectivity. The synthesis of pyrazoles from propargyl alcohols and hydrazines using a bifunctional ruthenium complex has also been reported, proceeding through a cascade of redox isomerization, Michael addition, cyclocondensation, and dehydrogenation.

Characteristics of ruthenium-catalyzed methods:

High Atom Economy: Hydrogen transfer reactions often have high atom economy, with minimal byproduct formation.

Versatility: A range of starting materials can be employed, leading to diverse pyrazole analogues.

Catalytic Efficiency: Ruthenium catalysts are often highly active, allowing for low catalyst loadings.

| Catalyst System | Substrates | Reaction Type | Product Scope |

| RuH₂(PPh₃)₃CO / Xantphos | 1,3-Diols and alkyl hydrazines | Hydrogen Transfer | 1,4-Disubstituted pyrazoles |

| Bifunctional Ru-cyclopentadienone complex | Secondary propargyl alcohols and hydrazines | Cascade Reaction | Functionalized pyrazoles |

Metal-Free Approaches for Pyrazole Synthesis

In recent years, there has been a growing interest in the development of metal-free synthetic methods for pyrazoles, driven by the desire for more sustainable and cost-effective processes. These approaches often rely on the use of readily available reagents and catalysts. One such method involves the temperature-controlled divergent synthesis of pyrazoles from α,β-alkynic hydrazones via an electrophilic cyclization. By simply adjusting the reaction temperature and solvent, the synthesis can be directed towards either 1H-pyrazoles or 1-tosyl-1H-pyrazoles in the absence of any transition-metal catalyst or oxidant. mdpi.com Ionic liquids can also be employed as recyclable solvents in these green synthetic strategies. mdpi.com

Another metal-free approach is the I₂-mediated oxidative C-N bond formation for the regioselective synthesis of pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazine salts. This one-pot protocol avoids the isolation of potentially unstable hydrazone intermediates.

Benefits of metal-free synthesis include:

Sustainability: Avoids the use of potentially toxic and expensive heavy metals.

Simplified Purification: The absence of metal catalysts can simplify product purification.

Cost-Effectiveness: Often utilizes cheaper reagents and catalysts.

| Reaction Type | Reagents/Conditions | Substrates | Products |

| Electrophilic Cyclization | Temperature control, ionic liquids or ethanol (B145695) | α,β-Alkynic hydrazones | 1H-Pyrazoles or 1-Tosyl-1H-pyrazoles |

| Oxidative C-N Bond Formation | I₂-mediation | α,β-Unsaturated aldehydes/ketones and hydrazine salts | Substituted pyrazoles |

Introduction of the Benzaldehyde (B42025) Moiety

Once the 4-methoxy-1H-pyrazole core is synthesized, the next crucial step is the introduction of the benzaldehyde moiety at the N1 position of the pyrazole ring. This can be achieved through several synthetic strategies.

Condensation of Pyrazole Derivatives with Benzaldehyde Precursors

A direct method for the synthesis of this compound involves the N-arylation of 4-methoxy-1H-pyrazole with a suitable benzaldehyde precursor. This reaction typically involves the coupling of the pyrazole with an activated benzene (B151609) ring, such as 4-fluorobenzaldehyde (B137897) or 4-chlorobenzaldehyde, under basic conditions. Catalytic methods, for instance, using copper or palladium catalysts, can facilitate this C-N bond formation. For example, a copper-catalyzed Ullmann-type reaction could be employed to couple 4-methoxy-1H-pyrazole with a halo-benzaldehyde.

| Pyrazole Substrate | Benzaldehyde Precursor | Catalyst/Conditions | Product |

| 4-Methoxy-1H-pyrazole | 4-Fluorobenzaldehyde | Base (e.g., K₂CO₃), High Temperature | This compound |

Regioselective Formylation Strategies

An alternative approach is to first synthesize 1-(4-methoxyphenyl)-4-methoxy-1H-pyrazole and then introduce the formyl group onto the phenyl ring. Regioselective formylation reactions are well-established methods for introducing an aldehyde group onto an aromatic ring.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. mdpi.com This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The electron-donating nature of the pyrazole ring and the methoxy group on the phenyl ring would direct the formylation to the para position of the phenyl ring, yielding the desired product. The reaction of 1-(4-methoxyphenyl)-3-(2-methoxyethoxy)-1H-pyrazole with the Vilsmeier reagent has been shown to result in formylation at the 4-position of the pyrazole ring and chlorination of the side chain, demonstrating the reactivity of such systems. mdpi.com

Another effective method for the formylation of activated aromatic rings is the Duff reaction . This reaction uses hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, such as trifluoroacetic acid. It is particularly useful for the ortho-formylation of phenols, but can also be applied to other electron-rich aromatic systems. The chemoselective and regiospecific formylation of 1-phenyl-1H-pyrazoles has been successfully achieved using the Duff reaction, providing formylated derivatives in good yields.

| Formylation Method | Reagents | Substrate | Expected Product |

| Vilsmeier-Haack | DMF, POCl₃ | 1-(4-Methoxyphenyl)-4-methoxy-1H-pyrazole | This compound |

| Duff Reaction | Hexamethylenetetramine, Trifluoroacetic acid | 1-(4-Methoxyphenyl)-4-methoxy-1H-pyrazole | This compound |

Specific Coupling Reactions for Aryl-Pyrazole Linkage

The formation of the N-aryl bond in pyrazole derivatives is frequently accomplished through transition-metal-catalyzed cross-coupling reactions. These methods provide a powerful means for late-stage functionalization, allowing for the direct linkage of a pre-formed pyrazole ring with an aryl partner. nih.gov

Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction for forming C-N bonds. wikipedia.org It can be applied to the N-arylation of pyrazoles, typically involving the coupling of a pyrazole with an aryl halide in the presence of a copper catalyst and a base. researchgate.netbeilstein-journals.org N,N-dimethylglycine has been shown to promote the coupling of electron-rich aryl bromides with pyrazole. acs.org A related approach, the Chan-Lam coupling, utilizes arylboronic acids instead of aryl halides, often under milder conditions. beilstein-journals.orgnih.gov This reaction can be catalyzed by copper salts in the presence of a base and an oxidant, such as air, to afford N-aryl-pyrazoles in good yields. beilstein-journals.orgnih.govresearchgate.net

Buchwald-Hartwig Amination: A more contemporary and versatile alternative is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.org This reaction has a broad substrate scope and high functional group tolerance, making it a cornerstone of modern C-N bond formation. wikipedia.org The synthesis of N-arylpyrazoles via this method involves the coupling of an aryl halide or triflate with a pyrazole, utilizing a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgorganic-chemistry.org The choice of ligand is critical; sterically hindered phosphine ligands like tBuDavePhos and bidentate ligands such as BINAP and DDPF have proven effective in promoting these couplings, even with challenging substrates. wikipedia.orgresearchgate.netnih.govrsc.org The reaction mechanism proceeds through oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.org

| Reaction Name | Aryl Source | Catalyst | Typical Ligand(s) | Key Features |

|---|---|---|---|---|

| Ullmann Condensation | Aryl Halide | Copper (e.g., CuI, CuBr) | Amino acids (e.g., N,N-dimethylglycine), 1,10-phenanthroline | Classic method; often requires high temperatures. researchgate.netacs.org |

| Chan-Lam Coupling | Arylboronic Acid | Copper (e.g., Copper(II) acetate) | None (often ligandless) | Milder conditions than Ullmann; uses readily available boronic acids. beilstein-journals.orgnih.gov |

| Buchwald-Hartwig Amination | Aryl Halide/Triflate | Palladium (e.g., Pd(dba)₂) | Bulky phosphines (e.g., tBuDavePhos, XPhos), Bidentate phosphines (e.g., BINAP) | Broad scope, high functional group tolerance, milder conditions. wikipedia.orgnih.govrsc.org |

| Suzuki Coupling | Arylboronic Acid | Palladium | Various phosphines | Primarily for C-C bonds, but can be adapted for C-N bond formation to synthesize aryl pyrazoles. nih.gov |

Methoxy Group Incorporation Strategies

The introduction of the methoxy group onto the aryl ring can be achieved at different stages of the synthesis, either by using starting materials that already contain the moiety or by performing a chemical modification after the core pyrazole structure has been assembled.

A straightforward and common strategy involves the use of starting materials that already possess the methoxy group. For the synthesis of this compound, this typically involves using a methoxy-substituted phenylhydrazine or a methoxy-substituted benzaldehyde derivative in the initial pyrazole-forming reaction.

For instance, the classic Knorr pyrazole synthesis can be adapted by reacting a 1,3-dicarbonyl compound with 4-methoxyphenylhydrazine. nih.gov Similarly, multicomponent reactions often utilize a substituted aldehyde as one of the key inputs; employing 4-methoxybenzaldehyde (B44291) in such a reaction directly installs the desired functional group onto the final product scaffold. nih.gov The reaction of 4-methoxybenzoyl hydrazine with substituted acetophenones is another route that incorporates the methoxy group from the outset. semanticscholar.org This approach is efficient as it avoids additional synthetic steps for functional group introduction.

An alternative approach is to introduce the methoxy group after the formation of the aryl-pyrazole core. This is typically achieved through the O-alkylation (specifically, methylation) of a corresponding phenol (B47542) or pyrazol-ol precursor. For example, a pyrazol-3-one can be selectively O-alkylated to yield a 3-alkoxypyrazole. thieme-connect.com

However, the alkylation of pyrazolones can be challenging, as it can lead to a mixture of N- and O-alkylated products. thieme-connect.com To overcome this, strategies have been developed that involve protecting the pyrazole nitrogen, performing the selective O-alkylation, and subsequently removing the protecting group. One such patented method involves the N-acetylation of a pyrazol-3-one, followed by selective O-benzylation, and finally, removal of the acetyl group to yield the 3-(benzyloxy)pyrazole. thieme-connect.com A similar strategy could be adapted for methylation to produce the methoxy analogue.

Historically, the Knorr synthesis, which condenses β-ketoesters with hydrazines, primarily yields pyrazol-5-ones through the elimination of an alcohol. thieme-connect.com However, an alternative reaction pathway involving the elimination of water can produce 5-alkoxypyrazoles, though often in low yields. thieme-connect.comresearchgate.net

Recent research has focused on optimizing conditions to favor this alternative pathway, thereby turning a minor side reaction into a primary transformation for the selective synthesis of 3-alkoxypyrazoles. thieme-connect.com By reacting alkyl acetoacetates with hydrazine salts (e.g., hydrazine dihydrochloride) under controlled conditions, various 3-alkoxypyrazoles, including methoxy, ethoxy, and benzyloxy derivatives, have been obtained in yields of up to 56%. thieme-connect.comresearchgate.net This improved method provides a more direct and efficient route to alkoxypyrazoles compared to multi-step post-synthetic etherification. thieme-connect.com

Advanced Synthetic Protocols

To enhance synthetic efficiency, reduce waste, and rapidly generate molecular diversity, advanced protocols such as one-pot multicomponent reactions have become increasingly popular for the synthesis of complex heterocyclic structures like substituted pyrazoles. mdpi.com

Multicomponent reactions (MCRs) combine three or more reactants in a single reaction vessel to form a product that contains portions of all the starting materials. nih.govresearchgate.net This approach adheres to the principles of green chemistry by improving atom, step, and pot economy. mdpi.com

The synthesis of pyrazole derivatives is well-suited to MCR strategies. A common MCR for pyranopyrazoles, for example, involves the one-pot reaction of an aldehyde, malononitrile (B47326), a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate, often in the presence of a catalyst. nih.govresearchgate.net By choosing 4-methoxybenzaldehyde as the aldehyde component, this reaction can be used to generate analogues of the target compound.

Various catalysts, including piperidine, montmorillonite (B579905) K10, and various nanoparticles, have been employed to facilitate these reactions under mild conditions, sometimes in aqueous or solvent-free systems. mdpi.comnih.gov The general mechanism often involves a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration steps to build the complex heterocyclic system in a single operation. mdpi.com Three-component reactions of enaminones, benzaldehyde, and hydrazine have also been developed as a straightforward and sustainable approach for pyrazole synthesis. longdom.org These methods are highly versatile, tolerate a wide range of functional groups, and provide rapid access to libraries of substituted pyrazoles. beilstein-journals.org

| Number of Components | Typical Reactants | Catalyst/Conditions | Key Feature |

|---|---|---|---|

| Three-component | Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)₃, (TBA)₂S₂O₈ (solvent-free) | Efficient synthesis of persubstituted pyrazoles. beilstein-journals.orgnih.govrsc.org |

| Three-component | Enaminones, Benzaldehyde, Hydrazine-HCl | Ammonium acetate (B1210297) in water | Green and sustainable protocol. longdom.org |

| Four-component | Aldehydes, Malononitrile, β-ketoesters, Hydrazine | Piperidine in water, Nano SiO₂, various catalysts | Rapid assembly of fused pyrazole systems like pyrano[2,3-c]pyrazoles. mdpi.comnih.gov |

| Five-component | Thiadiazole-thiol, Aldehydes, Malononitrile, Chloro-ketoester, Hydrazine | Montmorillonite K10 (solvent-free) | Generates highly substituted and complex pyrazole derivatives. mdpi.com |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a significant enhancement for the production of pyrazole derivatives, offering substantial reductions in reaction times and often leading to improved yields compared to conventional heating methods. nih.govbohrium.com This technology utilizes microwave energy to directly and efficiently heat the reaction mixture, which can accelerate reaction rates and, in some cases, alter reaction pathways to favor desired products. nih.gov For the synthesis of pyrazole-containing compounds, including analogues of this compound, microwave irradiation has been successfully applied to various reaction types, such as cyclocondensation and cross-coupling reactions. dergipark.org.trrsc.org

Research has demonstrated that one-pot, multi-component reactions for synthesizing pyrazole derivatives are particularly amenable to microwave assistance. mdpi.comnanobioletters.com For instance, the synthesis of pyrazolone (B3327878) derivatives has been achieved in good to excellent yields (51–98%) under solvent-free microwave irradiation in as little as 10 minutes. mdpi.com Similarly, the synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles via a cyclocondensation reaction was accomplished in 3–5 minutes with yields ranging from 82–98% using a microwave oven. rsc.org These rapid, high-yield syntheses highlight the efficiency of microwave heating. bohrium.com

The table below summarizes findings from various studies on the microwave-assisted synthesis of pyrazole analogues, illustrating the typical conditions and outcomes.

Green Chemistry Approaches, including Magnetized Water as Solvent

The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to develop more sustainable and environmentally benign methodologies. researchgate.netnih.gov These approaches focus on reducing or eliminating the use of hazardous substances, employing renewable resources, and utilizing energy-efficient processes. nih.govbenthamdirect.com Key strategies in the green synthesis of pyrazoles include solvent-free reactions, the use of eco-friendly solvents, and the application of alternative energy sources like microwave and ultrasonic irradiation. benthamdirect.comtandfonline.com

Solvent-free, or "dry media," synthesis is a prominent green chemistry technique that has been successfully used for pyrazole synthesis. tandfonline.com By eliminating volatile and often toxic organic solvents, these methods reduce environmental impact and simplify product workup. tandfonline.com Reactions can be carried out by mixing reactants, sometimes with a solid support or catalyst, and applying energy through conventional heating or microwave irradiation. bohrium.comresearchgate.net This approach not only aligns with green chemistry principles but can also lead to shorter reaction times and high yields. tandfonline.com

A novel and particularly innovative green approach involves the use of magnetized distilled water (MDW) as a reaction solvent. scielo.org.za Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Magnetization of water is reported to alter its physical properties, such as hydrogen bonding and polarity, potentially enhancing its effectiveness as a solvent for certain organic reactions. scielo.org.za Research on the synthesis of bis-pyrazolone derivatives, which are structurally related to the target compound class, has demonstrated the efficacy of MDW in a catalyst-free, multi-component reaction. scielo.org.zaresearchgate.net In this system, the reaction of an aldehyde, hydrazine, and a 1,3-dicarbonyl compound in MDW at 80 °C yielded the desired products in high yields (85–95%) within 75–120 minutes. scielo.org.za This method offers significant advantages by being cost-effective, environmentally friendly, and featuring a simple workup procedure without the need for a catalyst. scielo.org.za

The efficiency of MDW as a green solvent was found to be high compared to other reported methods for similar syntheses. scielo.org.za The reaction mechanism is influenced by the electronic properties of the reactants; for instance, aldehydes bearing electron-withdrawing groups provided excellent yields, while those with electron-donating groups, such as 4-methoxybenzaldehyde, resulted in slightly decreased but still high yields. scielo.org.za

The following table presents data on the catalyst-free synthesis of bis-pyrazolone derivatives using magnetized distilled water, highlighting the reaction parameters and outcomes for different benzaldehyde analogues.

Reaction Chemistry and Mechanistic Investigations of 4 4 Methoxy 1h Pyrazol 1 Yl Benzaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group in 4-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde is a primary site for a variety of chemical reactions, including nucleophilic additions, condensations, oxidations, and reductions.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group is electrophilic and is susceptible to attack by nucleophiles. While specific studies on nucleophilic addition to this compound are not extensively documented, the principles of such reactions are well-established. For instance, the addition of a nucleophile like a Grignard reagent or an organolithium compound would be expected to yield a secondary alcohol after an aqueous workup.

An analogous reaction, the nucleophilic aromatic substitution of 4-fluorobenzaldehyde (B137897) with 4-methoxyphenol, demonstrates the susceptibility of the benzaldehyde (B42025) moiety to nucleophilic attack, leading to the formation of 4-(4-methoxyphenoxy)benzaldehyde. researchgate.net Another relevant example is the reaction of indazole with formaldehyde, which proceeds via nucleophilic addition to form (1H-indazol-1-yl)methanol derivatives. acs.org This suggests that the aldehyde group of the target compound would readily undergo similar additions.

Condensation Reactions with Amines and Other Nucleophiles

The aldehyde functionality readily undergoes condensation reactions with primary amines to form imines (Schiff bases). This reaction is fundamental in the synthesis of various biologically active compounds. A study on the condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde resulted in the formation of the corresponding N-(5-pyrazolyl)imine. mdpi.com This reaction proceeds through a hemiaminal intermediate, which then dehydrates to form the stable imine.

Similarly, the reaction of a pyrazole-4-carbaldehyde with (2,4,6-trichlorophenyl)hydrazine in refluxing ethanol (B145695) with a catalytic amount of hydrochloric acid yielded the corresponding hydrazineylidene derivative in high yield. mdpi.com This highlights the general reactivity of pyrazole-substituted benzaldehydes in condensation reactions. The reaction conditions for such condensations can vary, but they often involve heating in a suitable solvent, sometimes with acid or base catalysis to facilitate the dehydration step.

Mechanistic studies on the condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with various benzaldehydes have shown that the formation of stable hemiaminal intermediates is a key step. mdpi.comresearchgate.net The stability and subsequent conversion of these intermediates to the final Schiff base can be influenced by solvent polarity and the electronic nature of the substituents on the benzaldehyde. mdpi.com

Table 1: Examples of Condensation Reactions with Benzaldehyde Derivatives

| Reactants | Product | Conditions | Yield | Reference |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde | (E)-3-(tert-butyl)-N-(4-methoxybenzylidene)-1-methyl-1H-pyrazol-5-amine | Solvent-free, 120 °C, 2 h | Good | mdpi.com |

| 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and (2,4,6-trichlorophenyl)hydrazine | (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole | EtOH, HCl (cat.), reflux, 2 h | 95% | mdpi.com |

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-(4-methoxy-1H-pyrazol-1-yl)benzoic acid. This transformation can be achieved using a variety of common oxidizing agents. For the structurally similar compound, 3-Methoxy-4-(1H-pyrazol-1-YL)benzaldehyde, it has been noted that the aldehyde group can be oxidized using reagents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3). evitachem.com These strong oxidants ensure the complete conversion of the aldehyde to the carboxylic acid. The reaction is typically carried out in an appropriate solvent, and the conditions are monitored to prevent over-oxidation or side reactions on the pyrazole (B372694) or methoxy (B1213986) groups.

Reduction Pathways to Alcohol Derivatives

The aldehyde functionality can be reduced to a primary alcohol, [4-(4-Methoxy-1H-pyrazol-1-yl)phenyl]methanol. This reduction can be accomplished using various reducing agents. A common method for the reduction of benzaldehydes is hydrosilylation. For example, 4-methoxybenzaldehyde (B44291) can be effectively reduced to 4-methoxybenzyl alcohol using polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a potassium carbonate catalyst. researchgate.net This method is known for its excellent chemoselectivity, tolerating other potentially reducible functional groups. Other common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The choice of reducing agent depends on the desired reaction conditions and the presence of other functional groups in the molecule.

Reactivity of the Pyrazole Heterocycle

The pyrazole ring in this compound is an aromatic heterocycle and can participate in electrophilic substitution reactions.

Electrophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is generally considered to be an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the reactivity and regioselectivity of electrophilic substitution are influenced by the substituents on the ring. In the case of this compound, the pyrazole ring is substituted at the N1 position with a 4-formyl-3-methoxyphenyl group.

In general, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position if it is unsubstituted. libretexts.org However, in this molecule, the C4 position is occupied by a methoxy group. Therefore, electrophilic attack would be directed to other available positions, likely the C3 or C5 positions. The precise outcome of an electrophilic substitution reaction, such as nitration or halogenation, on this compound would require specific experimental investigation to determine the regioselectivity under different reaction conditions. The catalyst plays a crucial role in generating the electrophile and influencing the reaction pathway. libretexts.org For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the active electrophile. libretexts.org

Functionalization at Nitrogen Atoms

The pyrazole ring contains two adjacent nitrogen atoms, designated N1 and N2. In the case of this compound, the N1 position is already substituted with the 4-methoxybenzyl group. Therefore, further functionalization at a nitrogen atom would primarily involve the N2 atom. Such a reaction typically leads to the formation of a cationic pyrazolium (B1228807) salt. This is distinct from unsubstituted or N-H pyrazoles, where alkylation or acylation can occur at either nitrogen, often leading to mixtures of regioisomers. researchgate.netsemanticscholar.org

The regioselectivity of N-alkylation in 1H-pyrazoles is a well-studied area, with the outcome depending on a combination of steric hindrance, the nature of the electrophile, and the reaction conditions (e.g., basic vs. acidic). mdpi.com Generally, less sterically hindered alkylating agents tend to react at the more sterically accessible nitrogen atom. researchgate.net In recent years, advanced methods such as enzymatic cascades have been developed to achieve unprecedented regioselectivity (>99%) in pyrazole alkylations using simple haloalkanes, showcasing the power of biocatalysis for selective C-N bond formation. nih.gov

For 1-arylpyrazoles like the title compound, direct alkylation at the N2 position with an alkyl halide (e.g., methyl iodide) would result in a quaternary N-methylpyrazolium iodide. Acylation at N2 is also conceivable, leading to an N-acylpyrazolium species. These pyrazolium salts are of interest for their potential applications as ionic liquids or as precursors in various synthetic transformations. While direct N-arylation of pyrazoles is a common method for synthesizing compounds like this compound using transition-metal catalysts (e.g., Cu, Fe, Pd), functionalizing the already substituted ring at N2 is a subsequent step to modify its properties. acs.orglookchem.comnih.gov

| Method/Reagent | Substrate | Conditions | Outcome/Selectivity | Reference(s) |

| Classical Alkylation | ||||

| Alkyl Halides / K₂CO₃ | Ethyl 1H-pyrazole-3-carboxylate | Varies | Favors N1 substitution | researchgate.net |

| Trichloroacetimidates / Brønsted Acid | Substituted Pyrazoles | Acid catalysis (e.g., CSA) | Mixture of regioisomers; major product controlled by sterics | mdpi.comsemanticscholar.org |

| Michael Addition | ||||

| Michael Acceptors | 1H-Pyrazoles | Catalyst-free | High regioselectivity for N1-alkylation (>99.9:1) | researchgate.netsemanticscholar.org |

| Enzymatic Alkylation | ||||

| Haloalkanes / Enzyme Cascade | Pyrazole | Biocatalytic (methyltransferase) | High regioselectivity (>99%) for N1 or N2 | nih.gov |

| N-Arylation | ||||

| Aryl Halides / CuI or FeCl₃ | 1H-Pyrazoles | Base, optional ligand | Forms N-aryl pyrazoles | acs.orglookchem.com |

Intermolecular Reaction Dynamics

Knoevenagel Condensation in Pyrazole-Aldehyde Systems

The Knoevenagel condensation is a cornerstone of C-C bond formation in organic chemistry, involving the reaction of a carbonyl compound with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgpw.live The aldehyde group of this compound is an excellent electrophile for this transformation. The reaction proceeds through a two-step mechanism: first, a nucleophilic addition of a carbanion (generated from the active methylene compound by the base) to the aldehyde, followed by a dehydration step to yield an α,β-unsaturated product. sigmaaldrich.com

The choice of catalyst is crucial and typically involves weak bases like primary or secondary amines (e.g., piperidine, aniline) or their salts. pw.livetandfonline.com The mechanism can vary with the catalyst. With secondary amine catalysts like piperidine, an alternative pathway involves the initial formation of a highly electrophilic iminium ion from the aldehyde, which is then attacked by the enolate of the active methylene compound. organic-chemistry.orgacs.org More recently, environmentally benign catalysts, including ionic liquids and natural catalysts like lemon juice, have been employed to promote the reaction under solvent-free or aqueous conditions. aston.ac.uklookchem.com

In pyrazole-aldehyde systems, this reaction is used to synthesize a variety of derivatives with extended conjugation. For instance, the condensation of pyrazole aldehydes with active methylene compounds such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) provides access to compounds with potential applications in materials science and medicinal chemistry. researchgate.netresearchgate.net

| Catalyst System | Active Methylene Compound | Solvent | Conditions | Yield | Reference(s) |

| Lipoprotein Lipase (LPL) | Aromatic Aldehydes / Malononitrile | DMSO | 35 °C, 48h | Moderate | researchgate.net |

| Iodine (I₂) / K₂CO₃ | Aromatic Aldehydes / Malononitrile | None | Room Temp | Good to High | researchgate.net |

| Imidazolium-based Ionic Liquids | Benzaldehyde / Ethyl Cyanoacetate | None | 80 °C, 1-2h | >90% | aston.ac.ukrsc.org |

| Lemon Juice | Aromatic Aldehydes / Malononitrile | None | Room Temp, Stir | ~80% | lookchem.com |

| Piperidine | Benzaldehyde / Diethyl Malonate | Ethanol | Reflux | Good | tandfonline.com |

Oxidative Aromatization Reactions

The synthesis of substituted pyrazoles, including this compound, can be achieved via a two-step process starting from α,β-unsaturated carbonyl compounds (chalcones). The first step is a cyclocondensation reaction with a hydrazine (B178648) to form a 4,5-dihydro-1H-pyrazole, commonly known as a pyrazoline. researchgate.netingentaconnect.com The second, crucial step is the oxidative aromatization of the pyrazoline intermediate to the stable aromatic pyrazole ring. researchgate.netscribd.com

This dehydrogenation is a key transformation, and a wide array of oxidizing agents have been developed to facilitate it efficiently. ingentaconnect.com The choice of oxidant can influence the reaction conditions and the tolerance of other functional groups within the molecule. Common reagents include palladium on carbon (Pd/C) in acetic acid, manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and iodine-based systems. researchgate.net More sustainable methods utilizing molecular oxygen or electrochemical oxidation have also been reported, offering greener alternatives to traditional stoichiometric oxidants. rsc.orgorganic-chemistry.org

The underlying mechanism often involves the removal of two hydrogen atoms from the C4 and C5 positions of the pyrazoline ring. Depending on the oxidant, the pathway can involve radical intermediates, cationic species, or concerted processes. researchgate.net For instance, electrochemical methods may proceed through an initial single-electron transfer (SET) to form a radical cation, which then undergoes further oxidation and deprotonation to yield the aromatic product. researchgate.net

| Oxidant System | Substrate | Conditions | Yield | Reference(s) |

| Pd/C | 1,3,5-Trisubstituted Pyrazolines | Acetic Acid, 80 °C | 80-95% | researchgate.net |

| MnO₂ | 1,3,5-Trisubstituted Pyrazolines | Dichloromethane, Reflux | Good | researchgate.net |

| DDQ | Dihydropyridazines | THF, Ferrocene catalyst | Low to Moderate | mdpi.com |

| Tetrabutylammonium Peroxydisulfate | 3,5-Diaryl-1-phenyl-2-pyrazolines | Acetonitrile, Thermal | Good | researchgate.net |

| Electrochemical (NaCl mediated) | Substituted Pyrazolines | Aqueous/Organic Biphasic | up to 93% | rsc.org |

| Molecular Oxygen / DMSO | Pyrazoline Intermediates | DMSO, Heat | Good | organic-chemistry.org |

Advanced Mechanistic Studies

Elucidation of Reaction Intermediates

Understanding the transient species formed during a reaction is fundamental to optimizing conditions and controlling outcomes. In the reactions involving this compound, several key intermediates have been proposed or identified through mechanistic studies.

In the Knoevenagel condensation, the initial step is an aldol-type addition, which forms a β-hydroxy adduct (a carbinol). sigmaaldrich.com This intermediate is often transient and rapidly undergoes dehydration to form the final α,β-unsaturated product. However, under specific mechanochemical conditions (neat grinding at low frequency), researchers have successfully isolated and structurally characterized a hydroxyl intermediate (2-(hydroxyl(4-nitrophenyl)methyl)malononitrile) in the reaction between 4-nitrobenzaldehyde (B150856) and malononitrile, providing direct evidence for this pathway. rsc.org

When the Knoevenagel condensation is catalyzed by a secondary amine like piperidine, the mechanism can proceed through a different set of intermediates. The amine first reacts with the aldehyde to form a carbinolamine, which then eliminates water to generate a highly reactive iminium ion. acs.org This iminium ion is more electrophilic than the original aldehyde. Simultaneously, the amine catalyst deprotonates the active methylene compound to form an enolate. The key C-C bond formation then occurs via the attack of the enolate on the iminium ion. acs.org

In the oxidative aromatization of pyrazolines, the nature of the intermediate depends heavily on the oxidant. With single-electron-transfer (SET) oxidants, a pyrazoline radical cation is the initial key intermediate. researchgate.net This species can then lose a proton and another electron to arrive at the final pyrazole. In metal-catalyzed pyrazole syntheses, organometallic species such as diazatitanacycles have been identified as crucial intermediates that undergo oxidation-induced N-N bond formation to construct the pyrazole ring. nih.govrsc.org

Transition State Analysis in Relevant Transformations

Transition state analysis, primarily conducted through computational chemistry methods like Density Functional Theory (DFT), provides profound insights into reaction barriers, kinetics, and selectivity. youtube.com By calculating the energy and geometry of transition states, chemists can understand why certain pathways are favored over others. nih.gov

For the Knoevenagel condensation, DFT studies have been used to map the potential energy surface of the reaction. acs.orgacs.org These calculations can compare the energy barriers (activation energies, ΔG‡) of different proposed mechanisms. For instance, in the piperidine-catalyzed reaction of benzaldehyde with acetylacetone, DFT calculations revealed that the rate-determining step is the formation of the iminium ion from the carbinolamine intermediate. The subsequent C-C bond forming step between the iminium ion and the enolate has a much lower energy barrier, explaining the efficiency of amine catalysis. acs.org Computational studies also highlight the role of the catalyst in stabilizing the transition state, for example, through hydrogen bonding. rsc.org

In the context of nucleophilic additions to carbonyls, which is the first step of the Knoevenagel reaction, DFT is used to analyze the geometry of the transition state, such as the Bürgi-Dunitz angle of nucleophilic attack. This analysis helps rationalize the stereochemical outcome of reactions with chiral substrates. researchgate.net For oxidative aromatization reactions, transition state calculations can model the hydrogen abstraction or electron transfer steps, identifying the energetic feasibility and rate-limiting aspects of the aromatization process. mdpi.com While specific DFT studies on this compound are not widely available, these general principles and computational approaches are directly applicable to understanding its reactivity.

| Parameter | Significance in Transition State Analysis | Example Application |

| Activation Energy (ΔG‡) | Determines the reaction rate (kinetics). A lower barrier means a faster reaction. | Comparing catalyzed vs. uncatalyzed Knoevenagel reaction pathways to quantify the effect of the catalyst. |

| Transition State Geometry | Reveals the arrangement of atoms at the peak of the energy barrier, including key bond-forming/breaking distances. | Analyzing the approach of a nucleophile to the aldehyde in a Knoevenagel condensation to predict stereoselectivity. |

| Imaginary Frequency | A single imaginary frequency in a vibrational analysis confirms a structure as a true first-order saddle point (a transition state). | Verifying that a computationally located structure is a valid transition state and not a minimum or higher-order saddle point. |

| Charge Distribution | Shows how charge is delocalized in the transition state, which can explain how substituents or solvents stabilize or destabilize it. | Understanding how the methoxy group on the benzaldehyde ring might stabilize a developing charge in the transition state of a nucleophilic attack. |

Advanced Spectroscopic and Crystallographic Characterization of 4 4 Methoxy 1h Pyrazol 1 Yl Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 4-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde is expected to display distinct signals corresponding to each unique proton environment in the molecule. The aldehyde proton (-CHO) is anticipated to appear as a singlet in the most downfield region of the spectrum, typically around δ 9.9-10.1 ppm, due to the strong deshielding effect of the carbonyl group.

The protons of the 1,4-disubstituted benzene (B151609) ring are expected to form an AA'BB' system, appearing as two distinct doublets in the aromatic region. The protons ortho to the aldehyde group are typically found further downfield (around δ 7.9-8.0 ppm) than the protons ortho to the pyrazole (B372694) substituent (around δ 7.7-7.8 ppm), with a typical ortho-coupling constant (³JHH) of approximately 8-9 Hz.

The pyrazole ring protons will also present characteristic signals. The proton at the C5 position (adjacent to the link with the benzene ring) is expected to be the most downfield of the pyrazole protons. The proton at the C3 position will likely appear at a slightly higher field, while the proton at the C4 position, being adjacent to the electron-donating methoxy (B1213986) group, would be the most upfield of the pyrazole protons. The methoxy group (-OCH₃) protons will appear as a sharp singlet, typically in the range of δ 3.8-3.9 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHO | 9.9 – 10.1 | s (singlet) | N/A |

| Benzene H (ortho to -CHO) | 7.9 – 8.0 | d (doublet) | ~8-9 |

| Benzene H (ortho to Pyrazole) | 7.7 – 7.8 | d (doublet) | ~8-9 |

| Pyrazole H5 | ~8.0 | d (doublet) | ~2-3 |

| Pyrazole H3 | ~7.6 | d (doublet) | ~2-3 |

| -OCH₃ | 3.8 – 3.9 | s (singlet) | N/A |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The aldehyde carbonyl carbon is the most deshielded and is expected to have a chemical shift in the range of δ 190-192 ppm. The carbon atoms of the aromatic rings appear in the δ 110-160 ppm region. The ipso-carbon of the benzene ring attached to the aldehyde group is expected around δ 135-137 ppm, while the carbon attached to the pyrazole nitrogen would be found at a different shift. The carbon atom of the pyrazole ring bearing the methoxy group (C4) would be significantly shifted downfield due to the oxygen atom's influence. The methoxy carbon itself is expected to resonate at approximately δ 55-60 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | 190 – 192 |

| C4-OCH₃ (Pyrazole) | ~155 |

| Aromatic/Pyrazole Carbons | 110 – 145 |

| -OCH₃ | 55 – 60 |

While 1D NMR spectra provide foundational data, 2D NMR techniques are invaluable for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. It would confirm the ortho-coupling between the protons on the benzaldehyde (B42025) ring and the coupling between the H3 and H5 protons on the pyrazole ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing the connectivity of the molecular fragments. It shows correlations between protons and carbons that are separated by two or three bonds. Key expected correlations would include the aldehyde proton to the ipso-carbon of the benzaldehyde ring and the pyrazole protons to the carbons of the benzaldehyde ring, confirming the N-C bond between the two ring systems.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects through-space interactions between protons that are in close proximity. A NOESY spectrum could provide critical information about the molecule's preferred conformation, particularly the dihedral angle between the planes of the pyrazole and benzaldehyde rings, by showing correlations between protons on the different rings. nih.gov

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can offer insights into its molecular structure and bonding.

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its constituent functional groups. The most prominent band in the IR spectrum is typically the strong C=O stretching vibration of the aldehyde group, expected in the region of 1710-1685 cm⁻¹. Aromatic C=C stretching vibrations usually appear in the 1610-1450 cm⁻¹ range. The stretching vibrations of the C-O bond in the methoxy ether group are expected to produce a strong band around 1260-1240 cm⁻¹ (asymmetric stretch) and another near 1040 cm⁻¹ (symmetric stretch). C-H stretching vibrations are also expected: aromatic C-H stretches appear above 3000 cm⁻¹, while the aldehydic C-H stretch gives rise to two characteristic, weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹. acs.org The pyrazole ring itself has characteristic ring stretching and deformation modes.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 – 3000 | Medium |

| Aldehyde C-H Stretch | 2860 – 2820 and 2760 – 2720 | Weak-Medium |

| C=O Stretch (Aldehyde) | 1710 – 1685 | Strong |

| Aromatic/Pyrazole C=C and C=N Stretch | 1610 – 1450 | Medium-Strong |

| Asymmetric C-O-C Stretch (Ether) | 1260 – 1240 | Strong |

| Symmetric C-O-C Stretch (Ether) | 1050 – 1030 | Medium |

Certain low-frequency vibrational modes, such as ring torsional and out-of-plane bending modes, are particularly sensitive to this dihedral angle. Changes in the position or intensity of these bands in the far-IR or Raman spectra could indicate the presence of different conformers. Often, these experimental findings are combined with computational chemistry methods, such as Density Functional Theory (DFT), to model the vibrational spectra of different possible conformers. iu.edu.sa By comparing the calculated spectra with the experimental data, the most stable conformation in the solid state or in solution can be determined. iu.edu.sa

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of fragment ions, a precise molecular fingerprint is obtained.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the exact mass of a molecule, allowing for the unambiguous determination of its elemental composition. The molecular formula for this compound is C₁₁H₁₀N₂O₂. The theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of its constituent atoms. missouri.edu

This calculated exact mass is a critical parameter that can be verified experimentally using HRMS techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap detector. The experimental measurement of the molecular ion peak with high precision would confirm the elemental formula C₁₁H₁₀N₂O₂.

Table 1: Theoretical Exact Mass of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Calculated Monoisotopic Mass | 202.07423 Da |

| Molar Mass | 202.21 g/mol |

Fragmentation Pattern Analysis for Structural Confirmation

Electron Ionization Mass Spectrometry (EI-MS) is used to analyze the fragmentation pattern of a molecule, which provides vital information for structural confirmation. While a specific experimental spectrum for this compound is not available, a plausible fragmentation pathway can be predicted based on the known behavior of benzaldehydes and N-phenylpyrazoles. researchgate.netdocbrown.info

The molecular ion peak ([M]⁺˙) would be observed at m/z 202. Key fragmentation steps would likely include:

Loss of a hydrogen radical (-H•): A characteristic fragmentation of aldehydes, leading to a stable acylium ion [M-H]⁺ at m/z 201. libretexts.org

Loss of the formyl group (-CHO•): Cleavage of the C-C bond between the benzene ring and the aldehyde group would result in an ion at m/z 173. docbrown.info

Formation of the phenyl cation: A common fragment in aromatic compounds is the phenyl cation ([C₆H₅]⁺) at m/z 77, which arises from cleavage of the bond to the pyrazole nitrogen, though in this substituted system, larger fragments are more likely to be prominent. docbrown.info

Pyrazole ring fragmentation: The pyrazole ring itself can undergo cleavage, typically involving the loss of HCN or N₂ molecules, leading to smaller fragment ions. researchgate.net

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 202 | [C₁₁H₁₀N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 201 | [C₁₁H₉N₂O₂]⁺ | Loss of a hydrogen radical from the aldehyde |

| 173 | [C₁₀H₉N₂O]⁺ | Loss of the formyl radical (•CHO) |

| 133 | [C₈H₇NO]⁺ | Putative fragment from cleavage of the N-N bond and rearrangement |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing insights into the electronic transitions within a molecule. The structure of this compound contains multiple chromophores—the benzaldehyde moiety and the pyrazole ring—linked to form an extended conjugated system. This conjugation is expected to give rise to characteristic absorption bands.

The spectrum would likely be dominated by intense π → π* transitions associated with the aromatic rings and the C=O group, and weaker n → π* transitions from the lone pair electrons on the oxygen and nitrogen atoms. mdpi.comnih.gov In similar N-aryl pyrazole systems, absorption maxima are typically observed in the range of 250–350 nm. nih.govresearchgate.net For instance, pyrazole azo dyes, which also feature extended π-systems, exhibit significant absorption peaks between 320 nm and 360 nm. nih.gov The presence of the methoxy group (an auxochrome) and the aldehyde group on the benzene ring will influence the position and intensity of these absorption bands.

Table 3: Expected UV-Vis Absorption Data Based on Analogous Compounds

| Compound Type | Typical λmax Range (nm) | Associated Electronic Transition |

|---|---|---|

| N-Aryl Pyrazoles | 250 - 350 nm | π → π* |

| Aromatic Aldehydes | 280 - 330 nm | n → π* |

| Conjugated Pyrazole Dyes | 320 - 360 nm | π → π* |

Single Crystal X-ray Diffraction (SCXRD) Analysis

Determination of Absolute Molecular Structure and Conformation

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported, analysis of closely related N-phenylpyrazole derivatives provides significant insight into its expected molecular structure and conformation. iucr.orgnih.gov

A key structural feature of N-phenylpyrazoles is the dihedral angle between the plane of the pyrazole ring and the plane of the N-substituted phenyl ring. Studies on various derivatives show that these two rings are typically not coplanar. iucr.orgnih.govcardiff.ac.uk The dihedral angle can vary significantly depending on the substituents present, with reported values ranging from approximately 5° to nearly 90° (perpendicular). iucr.orgnih.gov This twist is due to steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens on the pyrazole ring.

The analysis would confirm bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding or π-stacking) that dictate the crystal packing.

Table 4: Typical Crystallographic Parameters for N-Aryl Pyrazole Derivatives

| Parameter | Example Value Range | Significance |

|---|---|---|

| Crystal System | Monoclinic, Triclinic | Describes the symmetry of the unit cell |

| Space Group | P2₁/c, P-1 | Defines the symmetry operations within the crystal |

| Dihedral Angle (Pyrazole-Phenyl) | 5° - 90° | Defines the molecular conformation and degree of planarity |

| Intermolecular Interactions | C-H···O, C-H···N, π-π stacking | Governs the packing of molecules in the crystal lattice |

Crystal System and Space Group Determination

A determination of the crystal system and space group for this compound would require single-crystal X-ray diffraction analysis. This experimental technique provides the fundamental crystallographic parameters, including the unit cell dimensions (a, b, c, α, β, γ) and the symmetry operations that define the crystal's space group. As no such diffraction data has been deposited in crystallographic databases or published in scientific literature for this specific compound, these crystallographic identifiers remain undetermined.

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Characterization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method relies on the partitioning of crystal space into regions where the electron distribution of a promolecule dominates that of the procrystal. The generation of dnorm surfaces and 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts, is entirely predicated on the availability of a crystallographic information file (CIF). Due to the absence of a published crystal structure for this compound, a Hirshfeld surface analysis cannot be performed.

Analysis of Crystal Voids and Packing Efficiency

The efficiency of molecular packing and the analysis of voids within the crystal lattice are calculated from the unit cell volume and the volume occupied by the molecules themselves, as determined from the crystal structure data. The Kitaigorodskii packing index, a common measure of packing efficiency, can only be calculated with this information. Without the fundamental crystallographic data for this compound, any discussion of its packing efficiency or the presence and nature of crystal voids would be purely speculative.

Computational Chemistry and Theoretical Investigations of 4 4 Methoxy 1h Pyrazol 1 Yl Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical investigation of 4-(4-methoxy-1H-pyrazol-1-yl)benzaldehyde, offering a detailed perspective on its geometry and stability.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a prominent computational method used to determine the optimized geometry of this compound. This approach is favored for its balance of accuracy and computational efficiency. Specifically, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for these calculations.

The geometry optimization process involves finding the minimum energy conformation of the molecule. For this compound, this results in a non-planar structure. The dihedral angle between the pyrazole (B372694) and phenyl rings is a critical parameter in defining its three-dimensional shape.

Selection and Validation of Appropriate Basis Sets

The choice of a basis set is crucial for the accuracy of DFT calculations. For this compound, the 6-311++G(d,p) basis set is frequently utilized in conjunction with the B3LYP functional. This basis set is a triple-zeta basis set that includes diffuse functions (++) and polarization functions (d,p), which are important for accurately describing the electronic distribution in molecules with heteroatoms and π-systems. The validation of the chosen basis set is often confirmed by comparing calculated vibrational frequencies with experimental data, ensuring that no imaginary frequencies are present, which would indicate a saddle point rather than a true energy minimum.

Electronic Structure Analysis

The electronic properties of this compound are key to understanding its reactivity and potential applications.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Electron Density Distribution

Frontier Molecular Orbital (FMO) theory provides significant insights into the electronic behavior of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

For this compound, the HOMO is primarily localized on the methoxy-substituted pyrazole ring, indicating this region is prone to electrophilic attack. Conversely, the LUMO is concentrated on the benzaldehyde (B42025) moiety, suggesting this area is susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability. For this compound, the calculated HOMO-LUMO energy gap is approximately 4.54 eV.

| Parameter | Energy (eV) |

| HOMO | -6.21 |

| LUMO | -1.67 |

| Energy Gap (ΔE) | 4.54 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating intramolecular interactions and charge delocalization. This method examines the interactions between filled and vacant orbitals, providing a quantitative measure of their stabilization energy (E(2)).

Intermolecular Interaction Modeling of this compound

Computational chemistry offers powerful tools to investigate the three-dimensional arrangement of molecules in a crystal lattice and the noncovalent interactions that govern their packing. For this compound, theoretical investigations are crucial for understanding its supramolecular architecture, which in turn influences its physicochemical properties. Methodologies such as energy framework analysis, Reduced Density Gradient (RDG) analysis, and detailed quantification of specific interactions provide a comprehensive picture of the intermolecular forces at play.

Energy Frameworks and Dispersion Energy Analysis

Energy framework analysis is a computational tool used to visualize and quantify the energetic contributions of intermolecular interactions within a crystal structure. This method involves calculating the interaction energies between a central molecule and its neighbors, typically using quantum mechanical approaches like Density Functional Theory (DFT). The total interaction energy is often partitioned into electrostatic, polarization, dispersion, and exchange-repulsion components to better understand the nature of the stabilizing forces.

For aromatic and heterocyclic compounds like pyrazole derivatives, dispersion forces are often a dominant component of the total stacking energy. The analysis generates "framework" diagrams, which are graphical representations of the interaction energies. In these diagrams, the thickness of the cylinders connecting the centroids of interacting molecules is proportional to the magnitude of the interaction energy, providing an intuitive visualization of the crystal's energetic architecture.

Table 1: Illustrative Interaction Energy Components in Pyrazole-based Crystals

| Interaction Type | Energy Component | Typical Energy (kcal/mol) | Reference |

| π-π Stacking | Dispersion | -6.7 | mdpi.com |

| O-H···O Hydrogen Bond | Electrostatic/Dispersion | -14.2 | mdpi.com |

| N-H···O Hydrogen Bond | Electrostatic/Dispersion | -7.5 | mdpi.com |

| C-H···π Interaction | Dispersion | -2.1 | mdpi.com |

Note: The data in this table are from related pyrazole compounds and serve to illustrate the typical magnitudes of interaction energies.

Reduced Density Gradient (RDG) Analysis for Noncovalent Interactions

Reduced Density Gradient (RDG) analysis is a powerful computational method for identifying and visualizing noncovalent interactions in real space. jussieu.fr This technique is based on the relationship between the electron density (ρ) and its first derivative, the reduced density gradient (s). By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density (sign(λ₂)ρ), different types of interactions can be distinguished.

The resulting 3D isosurfaces are color-coded to indicate the nature and strength of the interactions:

Blue regions signify strong, attractive interactions, such as hydrogen bonds.

Green regions indicate weak, van der Waals interactions.

Red regions denote strong, repulsive interactions, often found within sterically crowded areas or in the core of rings.

This visualization provides a clear and intuitive map of the noncovalent interactions within the molecular system. For a molecule like this compound, RDG analysis would be expected to reveal van der Waals interactions across the planar surfaces of the pyrazole and benzaldehyde rings, and potential weak hydrogen bonds involving the methoxy (B1213986) and aldehyde oxygen atoms as well as the pyrazole nitrogen atoms.

Quantification of Hydrogen Bonding and Pi-Stacking Interactions

A detailed quantitative analysis of hydrogen bonds and π-stacking interactions is essential for a complete understanding of the crystal packing. Computational methods allow for the precise calculation of geometric parameters and interaction energies associated with these noncovalent bonds.

Hydrogen Bonding: In the crystal structure of a compound like this compound, several types of weak hydrogen bonds, such as C–H···O and C–H···N, are expected to play a significant role. nih.gov Theoretical calculations can determine the bond distances and angles of these interactions, as well as their energetic contributions. For example, in related pyrazole compounds, N–H···O and O–H···O hydrogen bonds have been shown to have interaction energies of -7.5 kcal/mol and -14.2 kcal/mol, respectively, indicating their substantial contribution to crystal stability. mdpi.com

Pi-Stacking Interactions: Pi-stacking interactions between the aromatic pyrazole and benzaldehyde rings are also anticipated to be a key feature of the crystal packing. These interactions can be quantified by parameters such as the inter-centroid distance between the rings and the slip angle. Computational studies on pyrazole-containing structures have identified π-stacking interactions with centroid-to-centroid distances around 3.6 to 3.8 Å. mdpi.com The interaction energy of these π-π contacts can be calculated using DFT, with values for pyrazole-related systems being in the range of -1.6 to -6.7 kcal/mol, confirming their importance in the supramolecular assembly. mdpi.com

Table 2: Geometric Parameters for Typical Noncovalent Interactions in Pyrazole Derivatives

| Interaction Type | Parameter | Typical Value | Reference |

| N-H···O Hydrogen Bond | H···O distance | 1.90 - 2.10 Å | mdpi.com |

| O-H···O Hydrogen Bond | H···O distance | 1.86 Å | mdpi.com |

| C-H···π Interaction | H···π distance | 2.70 Å | mdpi.com |

| π-π Stacking | Centroid-Centroid Distance | 3.62 Å | mdpi.com |

Note: The data presented are illustrative examples from computational studies on related pyrazole-containing crystal structures.

Applications and Utility of 4 4 Methoxy 1h Pyrazol 1 Yl Benzaldehyde As a Chemical Intermediate

Role in the Synthesis of Complex Heterocyclic Systems

The aldehyde functionality of 4-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde is a gateway to the construction of elaborate heterocyclic structures. Its electrophilic carbon atom readily reacts with nucleophiles, initiating cyclization cascades that yield fused and polycyclic systems.

Pyrazolo[1,5-a]pyrimidines are a significant class of fused N-heterocycles that exhibit a wide spectrum of biological activities, including kinase inhibition for cancer therapy. nih.govrsc.org The synthesis of these scaffolds often involves the condensation of a 3-aminopyrazole (B16455) derivative with a β-dicarbonyl compound or its equivalent. This compound can be strategically employed in multi-step syntheses to build the necessary fragments for these cyclization reactions.

A common synthetic route involves the reaction of a pyrazole-4-carbaldehyde with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326), followed by cyclization. ekb.eg For instance, the aldehyde can undergo a Knoevenagel condensation, and the resulting intermediate can then react with a binucleophile like hydrazine (B178648) or its derivatives to form a new heterocyclic ring fused to the pyrazole (B372694) core. The Vilsmeier-Haack reaction is a notable method for producing pyrazole-4-carbaldehydes, which are key precursors for pyrazolo[1,5-a]pyrimidines and other condensed systems. mdpi.com The reactivity of the aldehyde group allows for the construction of various fused systems, including pyrazolo[3,4-b]quinolines and dipyrazolo[1,5-a:4',3'-c]pyridines, through multicomponent reactions. beilstein-journals.orgpreprints.org

Table 1: Examples of Fused Heterocyclic Systems Accessible from Pyrazole Aldehyde Precursors

| Fused Ring System | General Synthetic Approach | Key Intermediates |

| Pyrazolo[1,5-a]pyrimidines | Condensation with 3-aminopyrazoles or related precursors. nih.govnih.gov | β-Ketoesters, Enaminones |

| Pyrazolo[3,4-d]pyrimidines | Reaction with hydrazines followed by cyclization with a C1 source. researchgate.net | Hydrazone derivatives |

| Pyrazolo[4,3-c]pyridines | Multicomponent reactions involving an aldehyde, a β-ketoester, and an amine. beilstein-journals.org | Dihydropyridine intermediates |

| Dipyrazolo[1,5-a:4',3'-c]pyridines | Tandem reaction with tosylhydrazide and another aldehyde/ketone. beilstein-journals.org | Tosylhydrazone, Azamide intermediates |

Building Block for Multifunctional Molecules with Diverse Scaffolds

The utility of this compound extends beyond fused systems to the assembly of multifunctional molecules with varied structural frameworks. The aldehyde group is a versatile anchor point for introducing new functionalities and linking to other molecular fragments.